molecular formula C12H13IO3 B15091947 2-(Cyclobutylmethoxy)-5-iodobenzoic acid

2-(Cyclobutylmethoxy)-5-iodobenzoic acid

Cat. No.: B15091947
M. Wt: 332.13 g/mol
InChI Key: UDNYOAJWUFYEDG-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-iodobenzoic acid is an organic compound that features a cyclobutylmethoxy group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid typically involves multiple stepsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclobutylmethanol and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

2-(Cyclobutylmethoxy)-5-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid involves its interaction with molecular targets through its iodine atom and cyclobutylmethoxy group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position.

    2-(Cyclopropylmethoxy)-5-iodobenzoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-(Cyclobutylmethoxy)-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness

2-(Cyclobutylmethoxy)-5-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the cyclobutylmethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous .

Properties

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

2-(cyclobutylmethoxy)-5-iodobenzoic acid

InChI

InChI=1S/C12H13IO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)

InChI Key

UDNYOAJWUFYEDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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